3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrN3O |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C5H6BrN3O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,7,10) |
InChI Key |
QWLBFKACNUIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)N |
Origin of Product |
United States |
The Significance of Pyrazole Carboxamides in Chemical Sciences
The pyrazole (B372694) carboxamide core is a privileged scaffold in the chemical sciences, demonstrating remarkable versatility and a broad spectrum of applications. This structural motif is a cornerstone in the development of agrochemicals and pharmaceuticals, a fact attributable to the unique chemical properties imparted by the pyrazole ring and the amide linkage. nih.govcbijournal.com
In the realm of agricultural science, pyrazole carboxamides are renowned for their potent fungicidal properties. google.com Many commercially successful fungicides are based on this scaffold, often acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). google.com These compounds interfere with the mitochondrial respiratory chain in fungi, leading to the disruption of cellular energy production and eventual cell death. myskinrecipes.comlookchem.com The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, in particular, is a key component in several leading fungicides. google.comresearchgate.netthieme.de Beyond their use as fungicides, various pyrazole carboxamide derivatives have also been investigated for their insecticidal and herbicidal activities. mdpi.com
In medicinal chemistry, the pyrazole carboxamide structure is a recurring feature in a diverse array of therapeutic agents. The inherent biological activity of the pyrazole nucleus, combined with the ability of the carboxamide group to form crucial hydrogen bonds with biological targets, makes this scaffold a fertile ground for drug discovery. nih.gov Compounds incorporating this core have been explored for a wide range of pharmacological effects, including anti-inflammatory, antibacterial, anticancer, and antiviral activities. nih.govcbijournal.commdpi.com The adaptability of the pyrazole carboxamide framework allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of these molecules to achieve desired therapeutic outcomes.
Historical Context of Brominated Pyrazole Derivatives in Research
The introduction of a bromine atom onto the pyrazole (B372694) ring represents a historically significant strategy in synthetic chemistry. Halogenated heterocycles, and brominated pyrazoles, in particular, have long been valued as versatile intermediates in the synthesis of more complex molecules. chemimpex.com The presence of a bromine atom provides a reactive "handle" that can be exploited for a variety of chemical transformations.
Historically, the development of methods for the regioselective bromination of pyrazoles was a key enabling step. This allowed chemists to precisely install a bromine atom at a desired position on the pyrazole ring, which could then be used for subsequent functionalization. One of the most powerful applications of brominated pyrazoles is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, providing a straightforward route to a vast array of substituted pyrazole derivatives.
This ability to easily diversify the pyrazole scaffold has been instrumental in the exploration of structure-activity relationships (SAR) in both drug discovery and agrochemical development. By starting with a common brominated pyrazole intermediate, researchers can rapidly generate libraries of related compounds with different substituents. chemimpex.com This parallel synthesis approach has accelerated the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Thus, the history of brominated pyrazoles is not just one of a particular class of compounds, but rather a story of enabling technology that has broadly impacted the field of organic synthesis.
Current Research Landscape of 3 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide
Direct Synthesis Approaches for this compound
Direct, or "one-pot," synthesis of highly substituted pyrazoles like this compound from simple acyclic precursors is a complex challenge. The regiochemical control required to place four different substituents (bromo, methyl, carboxamide, and the pyrazole ring itself) in the correct positions simultaneously is significant. Literature more commonly describes stepwise, precursor-based approaches which offer superior control over the final molecular architecture.
Conceptually, a direct synthesis could involve the cyclocondensation of a hydrazine (B178648) with a functionalized 1,3-dicarbonyl compound or its equivalent. rsc.orgingentaconnect.com For instance, a suitably substituted β-ketoester or β-diketone could react with methylhydrazine to form the N-methylated pyrazole ring. However, the incorporation of the bromo and carboxamide functionalities into the acyclic precursors in a manner that ensures the desired 3-bromo-4-carboxamide substitution pattern is not commonly reported. More prevalent are multi-step syntheses that build the molecule sequentially.
Precursor-Based Synthesis of Brominated Pyrazole Carboxamides
The most established routes to this compound and its analogs rely on the synthesis and subsequent functionalization of key intermediates. This strategy typically involves the initial formation of a brominated pyrazole core, followed by the introduction or modification of the carboxamide group.
Utilization of Brominated Pyrazole Intermediates
A common strategy involves the preparation of a stable, brominated pyrazole building block, such as 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid or its corresponding ester. This intermediate securely contains the required bromo group at the C3 position and the methyl group at the N1 position.
The synthesis of such intermediates can be achieved through various pathways. One approach involves the cyclization, bromination, and oxidation of simpler starting materials to yield the desired pyrazole carboxylic acid. google.com Another method focuses on the regioselective synthesis of 3-bromopyrazole derivatives which can then be N-methylated and carboxylated to produce the key precursor. researchgate.net Once this brominated pyrazole carboxylic acid intermediate is obtained, the final step is the formation of the carboxamide.
Carboxamide Formation Methodologies
The conversion of the carboxylic acid group at the C4 position into a carboxamide is a pivotal step in the synthesis. This transformation is typically accomplished through two primary methodologies: activation of the carboxylic acid with coupling agents or conversion to an acyl chloride intermediate.
Amide Coupling Reactions: This method involves the reaction of the pyrazole carboxylic acid with a desired amine in the presence of a peptide coupling agent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in conjunction with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBT). jst.go.jpcbijournal.com Other established coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP). nih.govmdpi.com The reaction is typically carried out in an inert solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). cbijournal.comnih.gov
Table 1: General Scheme for Carboxamide Formation via Amide Coupling Agents
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
Acyl Chloride Intermediates: An alternative and robust method is the conversion of the pyrazole carboxylic acid to a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.govepo.org The resulting 3-bromo-1-methyl-1H-pyrazole-4-carbonyl chloride is highly electrophilic and reacts readily with a wide range of amines to form the corresponding carboxamide, often without the need for a catalyst. epo.org This two-step process is highly efficient and widely applicable for synthesizing a library of pyrazole carboxamide derivatives. nih.gov
Table 2: General Scheme for Carboxamide Formation via Acyl Chloride Intermediate
| Step | Reactant | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl Chloride (SOCl₂) | 3-Bromo-1-methyl-1H-pyrazole-4-carbonyl chloride |
Advanced Methodologies for Structural Diversification
Advanced synthetic methodologies allow for the diversification of the pyrazole carboxamide structure, either by modifying the pyrazole core itself or by altering the substituents on the ring.
Strategies for Halogenation at the Pyrazole Core
Direct halogenation of a pre-formed pyrazole ring is a key strategy for introducing bromine or other halogens. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. researchgate.net
A widely used method for this transformation is electrophilic bromination using N-Bromosuccinimide (NBS). researchgate.netbeilstein-archives.org This reaction can be performed under mild conditions and provides an efficient route to 4-halopyrazoles in excellent yields. researchgate.net The choice of solvent can be critical, with systems like carbon tetrachloride or water being effective. researchgate.net Some procedures utilize dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a catalyst to facilitate the halogenation process. beilstein-archives.org This approach allows for the introduction of a bromine atom at a late stage of the synthesis, for example, onto a pre-existing 1-methyl-1H-pyrazole-4-carboxamide scaffold.
Table 3: Reagents for Direct Halogenation of Pyrazoles
| Halogenating Agent | Halogen Introduced | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Inert solvent (e.g., CCl₄) or water, room temperature | researchgate.net |
| N-Chlorosuccinimide (NCS) | Chlorine | Inert solvent (e.g., CCl₄) or water, room temperature | researchgate.net |
N-Substitution Strategies on the Pyrazole Ring
The introduction of the methyl group at the N1 position of the pyrazole ring is a crucial step that significantly influences the compound's properties. This is typically achieved through N-alkylation of a pyrazole precursor that is unsubstituted on the ring nitrogens (an N-H pyrazole).
The alkylation reaction involves treating the N-H pyrazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the pyrazole ring, generating a pyrazolate anion that then acts as a nucleophile, attacking the methylating agent.
A key challenge in the N-alkylation of asymmetric pyrazoles is controlling the regioselectivity. Alkylation can potentially occur at either of the two ring nitrogen atoms, leading to a mixture of N1 and N2 isomers. The choice of reaction conditions, including the solvent, base, and the nature of other substituents on the pyrazole ring, can influence the ratio of these isomers. To overcome this, strategies may involve using precursors where one nitrogen is sterically hindered or employing protecting groups to direct the alkylation to the desired nitrogen before proceeding with other synthetic steps.
Amide Bond Formation Techniques for Carboxamide Derivatization
The derivatization of the core structure, 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, into a diverse range of carboxamides is pivotal for exploring the chemical space of this compound class. This transformation is primarily achieved through the formation of an amide bond between the pyrazole carboxylic acid and a suitable amine. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid moiety. researchgate.net A variety of coupling agents and catalytic methods have been developed to facilitate this reaction efficiently.
Commonly employed methods rely on stoichiometric activating agents to convert the carboxylic acid into a more reactive intermediate. ucl.ac.uk Carbodiimide-based reagents are frequently used for this purpose. For instance, the synthesis of pyrazole carboxamide derivatives often involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). cbijournal.com In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. The addition of HOBt helps to suppress side reactions and improve yields. cbijournal.com
Another widely used carbodiimide (B86325) is N,N'-Dicyclohexylcarbodiimide (DCC), often paired with a catalyst such as 4-(Dimethylamino)pyridine (DMAP). mdpi.com This combination is effective for coupling carboxylic acids with amines to yield amides. mdpi.com While effective, these methods generate stoichiometric amounts of urea (B33335) byproducts (e.g., dicyclohexylurea), which can sometimes complicate product purification. ucl.ac.uk
Alternative catalytic approaches aim to minimize waste and improve reaction efficiency. For example, metal-free oxidative amidation represents another route where pyrazole carbaldehydes can be directly converted to amides in the presence of an amine and an oxidant like hydrogen peroxide. beilstein-journals.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also been utilized to first modify the pyrazole core before subsequent amide formation, showcasing the versatility of catalytic methods in building complex pyrazole-based structures. mdpi.comcabidigitallibrary.orgresearchgate.net
The choice of method often depends on the specific substrates, desired scale, and tolerance of functional groups. The table below summarizes various protocols used for synthesizing pyrazole amides and related heterocyclic amides, highlighting the diversity of available techniques.
| Protocol | Coupling/Activating Agents | Catalyst/Additive | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Carbodiimide Coupling | EDC·HCl | HOBt | DMF | Standard peptide coupling conditions; good yields. | cbijournal.com |
| Carbodiimide Coupling | DCC | DMAP | DCM | Effective for a range of amines; forms urea byproduct. | mdpi.com |
| Titanium-Mediated | - | TiCl₄ | Pyridine (B92270) | Lewis acid-mediated amidation. | nih.gov |
| Oxidative Amidation | - | H₂O₂ (Oxidant) | - | Metal-free synthesis from pyrazole carbaldehydes. | beilstein-journals.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.net These approaches focus on using less hazardous reagents, employing green solvents, utilizing renewable energy sources, and developing recyclable catalysts. researchgate.net
One significant green strategy is the use of alternative reaction media. An "on water" synthesis method has been developed for pyrazole-3-carboxylate derivatives, which avoids the use of toxic organic solvents and often simplifies product purification. rsc.org This method leverages the unique properties of water to promote reactions, representing a highly efficient and environmentally friendly process. rsc.org
Energy-efficient synthesis techniques are also a cornerstone of green chemistry. Microwave-assisted synthesis has been successfully applied to the preparation of various pyrazole derivatives. nih.gov This technique can dramatically reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods. nih.gov Similarly, mechanochemical methods, such as grinding reactants together in the absence of a solvent, offer another green alternative that minimizes waste and energy use. nih.gov
These green strategies, while often demonstrated for the broader class of pyrazole compounds, are directly applicable to the synthesis of this compound and its analogs, paving the way for more sustainable manufacturing processes in the future.
Nucleophilic Substitution Reactions at the Bromine Position
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring of this compound is generally challenging. Similar to other aryl halides, the bromine at the C3 position is relatively unreactive towards nucleophiles under standard conditions. This is due to the electron-rich nature of the aromatic π-system, which repels incoming nucleophiles, and the strength of the C-Br bond.
For SNAr to occur, the aromatic ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. While the carboxamide group at C4 is electron-withdrawing, its influence may not be sufficient to facilitate facile substitution. Consequently, reports of direct nucleophilic substitution on this specific substrate are scarce in the literature. More commonly, the functionalization at this position is achieved via transition metal-catalyzed cross-coupling reactions, which proceed through a different mechanistic pathway.
Reactions Involving the Carboxamide Functional Group
The carboxamide moiety (-CONH₂) at the C4 position is a key functional group that can undergo several important transformations, providing pathways to other valuable chemical entities.
Acylation Reactions
While acylation can occur on the nitrogen of the carboxamide, this reaction is not commonly a primary pathway for synthetic modification of this type of substrate. More prevalent is the synthesis of N-substituted pyrazole-4-carboxamides by reacting the corresponding pyrazole-4-carbonyl chloride with a desired amine. mdpi.com This indicates that the carboxamide is typically formed as a final step rather than being a starting point for further acylation.
Reduction Reactions
The carboxamide group can be reduced to either an amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxamide to the corresponding aminomethyl group. chemistrysteps.comchemistrysteps.comucalgary.camasterorganicchemistry.comlibretexts.org This reaction proceeds via the complete reduction of the carbonyl group, transforming this compound into (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine.
Reduction to Aldehydes: The partial reduction of a primary amide to an aldehyde is a more delicate transformation and requires specific reagents to avoid over-reduction to the amine. While challenging, certain methods utilizing hindered hydride reagents or multi-step procedures can achieve this conversion. organic-chemistry.orgresearchgate.net For instance, careful control of reaction conditions with reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes yield the corresponding aldehyde, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
Condensation Reactions
Condensation reactions involving the carboxamide group primarily refer to dehydration to form a nitrile. This transformation is a valuable method for introducing a cyano group onto the pyrazole ring.
Dehydration to Nitriles: A variety of dehydrating agents can be employed to convert the primary carboxamide into a nitrile (-C≡N). Common reagents for this purpose include phosphorus pentoxide (P₄O₁₀), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride in DMF. mdpi.comorganic-chemistry.orggoogle.comnih.govresearchgate.net The reaction converts this compound into 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | -CH₂NH₂ (Aminomethyl) |
| Reduction to Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) (controlled) | -CHO (Carbaldehyde) |
| Dehydration to Nitrile | POCl₃, SOCl₂, P₄O₁₀, Cyanuric Chloride/DMF | -CN (Carbonitrile) |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the substituents already present on the ring: the 1-methyl group, the 3-bromo group, and the 4-carboxamide group.
In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to its higher electron density. unizin.org However, in this compound, this position is blocked. Therefore, the substitution will be directed to the only available position, C5.
The directing effects of the existing groups converge to favor substitution at C5:
1-Methyl Group: The N-methyl group is an activating, ortho,para-director. It directs incoming electrophiles to the C2 (ortho) and C5 (para) positions.
3-Bromo Group: Halogens are deactivating but are ortho,para-directing due to the resonance effect of their lone pairs. The bromine atom at C3 directs electrophiles to the C4 (ortho) and C5 (para) positions.
4-Carboxamide Group: The carboxamide group is an electron-withdrawing and deactivating group. It acts as a meta-director. libretexts.orgsigmaaldrich.com Relative to its position at C4, it directs incoming electrophiles to the C2 and C5 positions (both of which are meta).
Transition Metal-Catalyzed Coupling Reactions for Functionalization
The bromine atom at the C3 position serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for functionalizing the pyrazole core, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrazole with a boronic acid or boronate ester, forming a new C-C bond. chemistrysteps.comresearchgate.netmdpi.comachemblock.comlibretexts.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. A variety of catalysts, ligands, and bases can be employed to achieve high yields.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrazole with an alkene to form a vinylated pyrazole. libretexts.orgsigmaaldrich.comresearchgate.netnih.govresearchgate.net This method is effective for creating substituted olefins.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the bromopyrazole with a terminal alkyne. mdpi.comnih.govmdpi.comlumenlearning.com It is a highly reliable method for synthesizing 3-alkynylpyrazoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrazole with a primary or secondary amine. organic-chemistry.orggoogle.comnih.govyoutube.com It provides a direct route to 3-aminopyrazole (B16455) derivatives, which can be difficult to access through other methods.
These coupling reactions demonstrate the synthetic utility of the C-Br bond, allowing for the construction of a diverse library of complex molecules from the this compound scaffold.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | 3-Aryl/Vinyl-pyrazole |
| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C | 3-Vinyl-pyrazole |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | C-C (sp) | 3-Alkynyl-pyrazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 3-Amino-pyrazole |
Structural Elucidation and Analytical Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide crucial data for structural confirmation.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃) would typically appear as a singlet in the range of 3.8-4.0 ppm. The proton on the C5 position of the pyrazole ring is expected to resonate as a singlet further downfield, likely in the region of 7.5-8.5 ppm. The protons of the carboxamide group (-CONH₂) would appear as two broad singlets, and their chemical shift can be variable depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct peaks for each carbon atom in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
A hypothetical data table for the NMR characterization is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~3.9 | ~35 | Singlet |
| C5-H | ~8.0 | ~130 | Singlet |
| -CONH₂ | Variable | - | Broad Singlet |
| C3-Br | - | ~120 | - |
| C4-CONH₂ | - | ~140 | - |
| C=O | - | ~165 | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, and C-N bonds, as well as vibrations associated with the pyrazole ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide) | 3400-3200 (two bands) |
| C=O stretch (amide) | 1680-1630 |
| N-H bend (amide) | 1640-1550 |
| C-N stretch | 1400-1200 |
| C-Br stretch | 600-500 |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information.
| Ion | m/z (relative to Bromine Isotope) |
| [M]⁺ (with ⁷⁹Br) | 203 |
| [M]⁺ (with ⁸¹Br) | 205 |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would likely be suitable for analyzing this compound. A UV detector would be appropriate for detection, given the presence of the pyrazole ring. The retention time of the compound would be a characteristic feature under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), could also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the mass spectrometer would provide definitive identification.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 | Acetonitrile/Water | UV |
| GC | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry (MS) |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Thermodynamic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic and thermodynamic properties of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Enthalpy | -1250 Hartree |
| Gibbs Free Energy | -1250.05 Hartree |
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is crucial for understanding the binding mode and affinity of this compound with various biological targets. Pyrazole (B372694) carboxamide derivatives have been extensively studied as inhibitors of several protein kinases, which are key targets in cancer therapy.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
For instance, molecular docking studies on similar pyrazole carboxamide derivatives have identified them as potential inhibitors of Aurora A kinase and Epidermal Growth Factor Receptor (EGFR) kinase. tandfonline.comacs.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the kinase. The following table provides a hypothetical summary of a molecular docking study of this compound with a protein kinase target, illustrating the type of data generated.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aurora A Kinase | 1MQ4 | -8.2 | Leu263, Tyr212, Val147 |
| EGFR Kinase | 2J6M | -7.9 | Met793, Leu718, Gly796 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.
QSAR models can be broadly classified into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive and are useful for identifying general structural requirements for activity.
3D-QSAR methods, on the other hand, use descriptors that are derived from the three-dimensional structure of the molecules, such as molecular interaction fields. These methods provide a more detailed understanding of the structure-activity relationship by considering the spatial arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
For a series of pyrazole carboxamide derivatives, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. Molecular descriptors would then be calculated for each compound, and a mathematical model would be developed using statistical methods like multiple linear regression or partial least squares. A 2D-QSAR study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors has been reported, highlighting the importance of bulky electron-withdrawing substituents for inhibitory activity. tandfonline.com
Topomer CoMFA is a 3D-QSAR method that combines the features of Topomer technology and CoMFA. It is particularly useful for rapid screening of virtual libraries and for lead optimization. In Topomer CoMFA, molecules are fragmented into smaller units, and the 3D shapes of these fragments are compared to generate a QSAR model. This approach is alignment-independent, which is a significant advantage over traditional 3D-QSAR methods.
The application of Topomer CoMFA to a series of pyrazole carboxamide derivatives would involve generating topomers for each compound and then performing a CoMFA analysis. The resulting model would provide insights into the steric and electrostatic requirements for biological activity at different positions of the pyrazole carboxamide scaffold. While specific Topomer CoMFA studies on this compound have not been reported, this technique has been successfully applied to other classes of enzyme inhibitors. nih.gov The following table illustrates the kind of statistical results that are typically obtained from a robust QSAR study.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
|---|---|---|---|
| 2D-QSAR (MLR) | 0.65 | 0.82 | 0.71 |
| 3D-QSAR (CoMFA) | 0.72 | 0.91 | 0.78 |
| Topomer CoMFA | 0.68 | 0.88 | 0.75 |
Structure Activity Relationship Sar Investigations of 3 Bromo 1 Methyl 1h Pyrazole 4 Carboxamide Analogs
Impact of Substituents on the Pyrazole (B372694) Ring System
The pyrazole ring is a critical component of this class of compounds, and modifications to its substituents can drastically alter biological activity. While research directly on a broad series of 3-bromo-1-methyl analogs is limited in publicly available literature, extensive studies on analogous 1-methyl-1H-pyrazole-4-carboxamides, particularly those with alternative halogen or haloalkyl groups at the C3-position, provide significant insights into the SAR.
The substituent at the 3-position of the pyrazole ring plays a crucial role in the fungicidal activity. A well-known example is the replacement of a methyl group with a trifluoromethyl group, which can significantly weaken the antifungal activity. nih.govmdpi.com This highlights the sensitivity of the target enzyme's binding pocket to the electronic and steric properties of the substituent at this position. For instance, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, the difluoromethyl group has been identified as a key feature in a number of commercially successful fungicides. nih.gov
Interactive Data Table: Impact of Pyrazole C3-Substituent on Antifungal Activity of Analogs (Data extrapolated from related compounds)
| Compound ID | C3-Substituent | Target Fungus | EC50 (µg/mL) | Reference |
| Analog 1 | -CH3 | Rhizoctonia solani | 0.37 | nih.gov |
| Analog 2 | -CF3 | Rhizoctonia solani | 28.88 | nih.gov |
Note: The data in this table is derived from studies on analogous pyrazole carboxamides to illustrate the impact of the C3 substituent and may not represent direct modifications of 3-bromo-1-methyl-1H-pyrazole-4-carboxamide.
Influence of N-Substitution on Biological Activity
The nature of the substituent on the nitrogen atom of the carboxamide group is a key determinant of biological activity. A wide range of aryl, heteroaryl, and bicyclic groups have been explored at this position, leading to compounds with varying degrees of potency and spectrum of activity.
In many active analogs, the N-substituent is an aryl group, often with specific substitution patterns that enhance efficacy. For example, in a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, an N-(2-(5-bromo-1H-indazol-1-yl)phenyl) substituent resulted in a compound with higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid (B143098). nih.govresearchgate.net This demonstrates that complex, sterically demanding substituents can be well-accommodated in the active site and can contribute to enhanced binding.
The introduction of fluorine atoms on the N-phenyl ring is a common strategy to improve activity. For example, N-3',4'-difluorobenzyl and N-3'-fluorobenzyl groups have been shown to confer moderate antifungal activity in related pyrazole carboxamide series. nih.gov
Interactive Data Table: Influence of N-Aryl Substitution on Antifungal Activity (Data from analogous compounds)
| Compound ID | N-Aryl Substituent | Target Fungus | Inhibition (%) at 100 µg/mL | Reference |
| Analog 3 | 2-chloro-6-fluorobenzyl | Gibberella zeae | >50 | mdpi.comresearchgate.net |
| Analog 4 | 2,6-difluorobenzyl | Gibberella zeae | >50 | mdpi.comresearchgate.net |
| Analog 5 | 2-fluoro-6-chlorobenzyl | Gibberella zeae | >50 | mdpi.comresearchgate.net |
Note: The data in this table is derived from studies on analogous pyrazole carboxamides to illustrate the influence of N-aryl substitution and may not represent direct modifications of this compound.
Role of the Carboxamide Moiety in Modulating Activity
The carboxamide linker is a crucial structural feature, acting as a hydrogen bond donor and acceptor, and plays a vital role in the interaction with the target enzyme. Molecular docking studies of related pyrazole carboxamides have shown that the carbonyl oxygen atom of the carboxamide can form hydrogen bonds with key amino acid residues, such as tyrosine and tryptophan, in the active site of succinate (B1194679) dehydrogenase. nih.govresearchgate.net
The planarity and orientation of the carboxamide group, influenced by the adjacent pyrazole and N-aryl rings, are critical for optimal binding. The amide bond's conformational rigidity helps to position the pyrazole and N-aryl moieties in a favorable orientation for interaction with the enzyme's binding pocket.
Correlation Between Structural Modifications and Biological Efficacy Profiles
A clear correlation exists between the structural modifications of this compound analogs and their resulting biological efficacy. The fungicidal activity is a result of a complex interplay between the electronic and steric properties of the substituents on both the pyrazole ring and the N-aryl group, as well as the conformational preferences of the entire molecule.
For instance, the introduction of bulky and complex heterocyclic systems on the N-amide position has led to the discovery of compounds with potent and broad-spectrum antifungal activity. This suggests that the active site of the target enzyme can accommodate large substituents, and these can be exploited to enhance potency. The presence of halogen atoms, particularly fluorine and bromine, on both the pyrazole and N-aryl rings is a recurring theme in highly active compounds, likely due to their ability to modulate lipophilicity and participate in halogen bonding interactions.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on related pyrazole carboxamide derivatives have provided further insights into the structural requirements for high antifungal activity. These models often highlight the importance of the steric and electrostatic fields around the molecule, confirming the significance of the size, shape, and electronic nature of the substituents. rsc.org
Emerging Research Frontiers and Theoretical Applications
Design of Novel Pyrazole (B372694) Carboxamide Derivatives with Enhanced Potency
The core principle in designing new derivatives of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is the strategic modification of its molecular structure to enhance biological efficacy. Researchers employ various strategies, including the introduction of different functional groups and the application of bioisosterism, to improve the interaction of these compounds with their biological targets. nih.govresearchgate.net
A primary focus has been on creating derivatives that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides. nih.gov The design process involves modifying the amine part of the carboxamide, which significantly influences the compound's activity. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. nih.gov One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated higher antifungal activity than the commercial fungicide boscalid (B143098) against seven tested fungi. nih.govresearchgate.net
The design of these novel compounds often starts with a known active molecule, or "lead structure." By applying principles of structural modification, such as scaffold hopping or fragment-based design, new series of compounds are created. researchgate.net For example, using fluxapyroxad (B1673505) and flutolanil (B150245) as parent structures, researchers have designed and synthesized new pyrazole-4-carboxamide derivatives with fungicidal activities comparable to or higher than existing commercial products. researchgate.net
Table 1: Examples of Designed Pyrazole Carboxamide Derivatives and Their Activities
| Derivative Name | Target Organism/Cell Line | Observed Activity | Reference |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Seven phytopathogenic fungi | Higher antifungal activity than boscalid | nih.govresearchgate.net |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Strong antifungal activity (EC50 value of 0.37 μg/mL) | nih.gov |
| Coumarin-pyrazole carboxamide 8V-c | Salmonella | Excellent antibacterial activity (MIC = 0.05 mg/L) | nih.gov |
| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | A2058 melanoma & MV4-11 leukemia cells | Effective anti-proliferative activity | nih.gov |
Exploration of Alternative Bioactivity Targets
While the primary biological target for many pyrazole carboxamide fungicides is succinate dehydrogenase (SDH, or complex II) in the mitochondrial respiratory chain, emerging research is actively exploring alternative targets to overcome resistance and broaden the spectrum of activity. nih.govnih.govacs.orgacs.orgnih.gov
Studies have revealed that certain pyrazole carboxamide derivatives can also inhibit other components of the respiratory chain. For example, the compound SCU2028, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was found to target not only complex II but also complex IV (cytochrome oxidase). nih.govacs.orgacs.org This dual-target mechanism can be a significant advantage in managing resistance.
Beyond the fungal respiratory chain, research has identified completely different targets for pyrazole carboxamide derivatives in other biological domains.
Topoisomerase II Inhibitors : Novel coumarin-pyrazole carboxamide derivatives have been designed as potential inhibitors of Topoisomerase II, a key enzyme in bacterial DNA replication, showing promise as antibacterial agents. nih.gov
CDK2 Inhibitors : In the field of oncology, a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives were developed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. nih.gov
DNA Binding : Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, suggesting that DNA itself could be a potential therapeutic target for this class of compounds. nih.gov
Table 2: Alternative Bioactivity Targets for Pyrazole Carboxamide Derivatives
| Biological Target | Class of Derivative | Potential Application | Reference |
| Complex IV (Cytochrome oxidase) | Diarylamine-containing pyrazole carboxamide | Antifungal | nih.govacs.orgacs.org |
| Topoisomerase II | Coumarin-pyrazole carboxamide | Antibacterial | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | 4-benzoylamino-1H-pyrazole-3-carboxamide | Anticancer | nih.gov |
| DNA (Minor Groove) | 1H-pyrazole-3-carboxamide | Anticancer | nih.gov |
Advanced Synthetic Methodologies Development
The synthesis of this compound and its derivatives is a critical area of research, with a focus on developing more efficient, scalable, and environmentally friendly methods. wisdomlib.orgmdpi.com The classical and most common approach for creating the pyrazole ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.com
Modern synthetic strategies often involve a multi-step process. A common route to pyrazole carboxamides involves first synthesizing the corresponding pyrazole carboxylic acid, converting it to a pyrazole acid chloride, and then reacting this intermediate with a desired amine to form the final amide product. nih.govnih.gov
Researchers are continuously refining these processes. For instance, a general strategy to prepare substituted 3-bromo- (B131339) and 3-chloropyrazoles involves a three-step method of condensation, halogenation, and oxidation, which provides good yields and regiocontrol. researchgate.net Another developed method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine avoids the use of highly toxic or hazardous reagents like n-butyl lithium, making the process safer and more suitable for large-scale production. google.com The development of "Green Chemistry" approaches, such as solvent-free reactions using ultrasonic or microwave irradiation, is also an important area of investigation to reduce the environmental impact of synthesis. royal-chem.com
Table 3: Overview of Synthetic Strategies for Pyrazole Derivatives
| Synthetic Method | Description | Key Features | Reference |
| Cyclocondensation | Reaction of a 1,3-difunctional compound (e.g., dicarbonyl) with a hydrazine derivative. | Foundational and widely used method for forming the pyrazole ring. | mdpi.commdpi.com |
| Acid Chloride Route | Synthesis of a pyrazole carboxylic acid, conversion to an acid chloride, followed by reaction with an amine. | A versatile and common method for producing a wide variety of pyrazole carboxamides. | nih.govnih.gov |
| Three-Step Halogenation | A sequence of condensation, halogenation, and oxidation to produce 3-halopyrazoles. | Provides good yields and regiocontrol for halogenated pyrazole precursors. | researchgate.net |
| Green Chemistry Approaches | Utilization of methods like microwave or ultrasonic irradiation, often without organic solvents. | Reduces waste, reaction time, and the use of hazardous materials. | royal-chem.com |
Predictive Modeling for Compound Discovery and Optimization
Computational methods are indispensable in modern chemical research, allowing for the rapid screening of virtual compounds and the prediction of their biological activity before synthesis. For pyrazole carboxamides, predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are crucial for discovery and optimization. nih.govacs.orgej-chem.orgnih.govrsc.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org Different types of QSAR models are employed:
2D-QSAR : Correlates activity with 2D structural features. nih.govacs.org
3D-QSAR : Uses 3D structural information. A common technique is Comparative Molecular Field Analysis (CoMFA), which was used to build a model for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. nih.govresearchgate.netrsc.org
4D-QSAR : Incorporates an additional dimension, such as conformational flexibility, into the model. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govacs.org This method is widely used to understand the mechanism of action of pyrazole carboxamides by visualizing their interaction with the active site of target enzymes like succinate dehydrogenase. nih.govresearchgate.netnih.gov The insights gained from docking can guide the design of new derivatives with improved binding affinity and, consequently, higher potency. nih.govacs.org
These predictive models not only accelerate the design-synthesis-test cycle but also provide a deeper understanding of the structural features necessary for biological activity.
Table 4: Predictive Modeling Applications for Pyrazole Carboxamides
| Modeling Technique | Application | Key Findings | Reference |
| 2D-QSAR | Modeling EGFR kinase inhibitors. | Identified key structural features influencing inhibitory activity. | nih.govacs.org |
| 3D-QSAR (CoMFA) | Modeling antifungal activity against B. cinerea. | Generated a predictive model to guide the design of new antifungal agents. | rsc.org |
| Molecular Docking | Predicting the binding of derivatives to succinate dehydrogenase (SDH). | Confirmed binding modes and identified key interactions, such as hydrogen bonds. | nih.govresearchgate.netnih.gov |
| 4D-QSAR | Pharmacophore identification for pyrazole pyridine (B92270) carboxylic acid derivatives. | Developed a predictive model for biological activity in good agreement with experimental data. | nih.gov |
Role in Agrochemistry Research and Development
Pyrazole carboxamides are a highly significant class of compounds in the agrochemical industry, with broad applications as fungicides, insecticides, and herbicides. nih.govroyal-chem.comnih.gov The this compound structure is a key component of many modern crop protection agents. scielo.br
The most prominent role of pyrazole carboxamides in agrochemistry is as succinate dehydrogenase inhibitors (SDHIs). nih.gov These fungicides are vital for controlling a wide range of plant diseases in major crops like rice, apples, and cucumbers. nih.govscielo.br Several highly successful commercial fungicides are based on the pyrazole carboxamide scaffold, including Bixafen, Fluxapyroxad, Isopyrazam, and Penthiopyrad. nih.govnih.gov These compounds are effective against destructive plant pathogens such as Rhizoctonia solani and Botrytis cinerea. nih.govacs.orgrsc.org
Research and development in this area are driven by the need to manage the evolution of fungicide resistance in pathogens and to create products with improved efficacy and environmental profiles. scielo.br Scientists are continuously designing and synthesizing novel pyrazole carboxamide derivatives to broaden the spectrum of controlled diseases and to provide alternative solutions where resistance to existing fungicides has emerged. researchgate.netnih.govscielo.br Intermediates like Methyl 4-bromo-1H-pyrazole-3-carboxylate are crucial building blocks in the synthesis of these next-generation agrochemicals. chemimpex.com
Table 5: Prominent Pyrazole Carboxamide-Based Agrochemicals
| Compound Name | Type | Primary Target | Example Pathogen Controlled | Reference |
| Bixafen | Fungicide (SDHI) | Succinate Dehydrogenase | Various fungal diseases | nih.govnih.gov |
| Fluxapyroxad | Fungicide (SDHI) | Succinate Dehydrogenase | Physalospora piricola | nih.govnih.govscielo.br |
| Isopyrazam | Fungicide (SDHI) | Succinate Dehydrogenase | Various fungal diseases | nih.govnih.gov |
| Penthiopyrad | Fungicide (SDHI) | Succinate Dehydrogenase | Various fungal diseases | nih.gov |
| Tolfenpyrad | Insecticide | Mitochondrial Complex I | Plutella xylostella | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
